
2-Methoxy-N,9-dimethyl-9H-purin-6-amine
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Overview
Description
2-Methoxy-N,9-dimethyl-9H-purin-6-amine is a chemical compound with the molecular formula C8H11N5O It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring
Preparation Methods
The synthesis of 2-Methoxy-N,9-dimethyl-9H-purin-6-amine involves several steps. One common method includes the reaction of 2-chloro-9H-purin-6-amine with methanol in the presence of a base to introduce the methoxy group at the 2-position. This is followed by methylation at the N9 position using methyl iodide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate .
Chemical Reactions Analysis
2-Methoxy-N,9-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-methoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Alkylation: The compound can undergo alkylation at the nitrogen atoms using alkyl halides under basic conditions.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Research indicates that 2-Methoxy-N,9-dimethyl-9H-purin-6-amine exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The mechanism involves inhibition of specific enzymes crucial for microbial survival.
-
Antineoplastic Properties :
- The compound has shown potential as an antineoplastic agent, targeting cancer cells by disrupting cellular processes such as DNA and RNA synthesis. This disruption is achieved through its ability to mimic natural substrates, leading to enzyme inhibition.
-
Therapeutic Applications in Infectious Diseases :
- Current investigations are exploring the compound's efficacy against diseases such as tuberculosis and malaria. Its unique structure allows for interactions that may inhibit the growth of these pathogens.
- Phosphoinositide 3-Kinase Modulation :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Unique Properties |
---|---|---|
N,N-Dimethyl-9H-purin-6-amine | Lacks methoxy group at the 2-position | May exhibit different reactivity compared to the methoxy derivative. |
N,N,9-Trimethyl-9H-purin-6-amine | Additional methyl group at the N9 position | Influences chemical properties and interactions with biological targets. |
N-Methoxy-N,9-dimethyl-9H-purin-6-amine | Contains methoxy and dimethylamine groups | Unique due to dual functional groups affecting reactivity. |
This table illustrates how variations in substituents can significantly alter the chemical behavior and biological activity of purine derivatives.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Inhibition
In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cell lines by inducing apoptosis. The compound's ability to interfere with DNA synthesis was highlighted as a critical factor in its antineoplastic activity.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,9-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their function. It may inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Methoxy-N,9-dimethyl-9H-purin-6-amine can be compared with other similar compounds such as:
N,N-Dimethyl-9H-purin-6-amine: This compound lacks the methoxy group at the 2-position, which may affect its reactivity and biological activity.
N,N,9-Trimethyl-9H-purin-6-amine: The additional methyl group at the N9 position can influence the compound’s chemical properties and interactions with biological targets.
Biological Activity
2-Methoxy-N,9-dimethyl-9H-purin-6-amine is a purine derivative with the molecular formula C₈H₁₁N₅O. Its unique structure, featuring a methoxy group at the 2-position and two methyl groups at the N9 position, contributes to its significant biological activity. This article reviews the compound's biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the purine family, characterized by a bicyclic structure that includes a pyrimidine ring fused to an imidazole ring. The presence of various substituents affects its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₈H₁₁N₅O |
Molecular Weight | 181.20 g/mol |
Structural Features | Methoxy and dimethyl groups at specific positions |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves binding to nucleic acids and proteins, potentially inhibiting enzyme activity and disrupting metabolic pathways. This property suggests its utility in treating infections caused by bacteria and fungi.
Antineoplastic Properties
The compound has also been studied for its antineoplastic (anti-cancer) properties. It may interfere with cellular processes such as DNA and RNA synthesis, making it a candidate for cancer therapy. Ongoing investigations are exploring its efficacy against different cancer cell lines, with preliminary results indicating promising outcomes.
Therapeutic Applications
Current research is focusing on the potential therapeutic applications of this compound in treating diseases such as:
- Tuberculosis : Studies are assessing its effectiveness against Mycobacterium tuberculosis.
- Malaria : Investigations are underway to evaluate its potential as an antimalarial agent.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, leading to the inhibition of specific enzymes involved in nucleic acid metabolism. This interaction can disrupt essential cellular functions, providing a basis for its antimicrobial and antineoplastic effects.
Case Studies
Recent studies have highlighted the compound's effectiveness in various experimental models:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Cancer Cell Lines : The compound showed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other purine derivatives:
Compound Name | Key Features | Unique Properties |
---|---|---|
N,N-Dimethyl-9H-purin-6-amine | Lacks methoxy group at the 2-position | Different reactivity and biological activity |
N,N,9-Trimethyl-9H-purin-6-amine | Additional methyl group at the N9 position | Influences chemical properties and interactions |
N-Methoxy-N,9-dimethyl-9H-purin-6-amine | Contains methoxy and dimethylamine groups | Unique due to dual functional groups affecting reactivity |
This comparison illustrates how variations in substituents can significantly alter the chemical behavior and biological activity of purine derivatives.
Properties
CAS No. |
61494-92-6 |
---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-methoxy-N,9-dimethylpurin-6-amine |
InChI |
InChI=1S/C8H11N5O/c1-9-6-5-7(13(2)4-10-5)12-8(11-6)14-3/h4H,1-3H3,(H,9,11,12) |
InChI Key |
ARCWCDLTGRXPSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC(=N1)OC)N(C=N2)C |
Origin of Product |
United States |
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